molecular formula C13H11N5O2S2 B2440619 N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 725706-84-3

N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2440619
CAS RN: 725706-84-3
M. Wt: 333.38
InChI Key: RAQYXTKADFSJOD-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H11N5O2S2 and its molecular weight is 333.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives similar to N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide to evaluate their antimicrobial potential. For instance, Baviskar, Khadabadi, and Deore (2013) investigated new thiazolidin-4-one derivatives for their antimicrobial activity, highlighting the compound's potential in combating various bacterial and fungal strains B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013. Similarly, compounds with a 1,3,4-oxadiazole nucleus, related to the query chemical, have been synthesized and tested for their antibacterial efficacy, showing moderate to significant activity against both gram-negative and gram-positive bacteria Kashif Iqbal et al., 2017.

Antitumor and Antiproliferative Effects

Research has also explored the antitumor and antiproliferative activities of compounds structurally similar to N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. Albratty, El-Sharkawy, and Alam (2017) synthesized thiophene, pyrimidine, and other derivatives to study their effect on tumor cells, finding some compounds to exhibit promising inhibitory effects M. Albratty, K. El-Sharkawy, Shamsher Alam, 2017. This highlights the potential of such compounds in cancer research and therapy.

Antioxidant Properties

Compounds related to the chemical have been evaluated for their antioxidant activity, which is crucial in combating oxidative stress related to various diseases. Talapuru et al. (2014) prepared amidomethane sulfonyl-linked heterocycles, demonstrating significant antioxidant activity, surpassing even standard antioxidants in some cases Bhanu Prakash Talapuru et al., 2014.

Miscellaneous Applications

Further research into compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide reveals a range of potential applications, including the synthesis and evaluation of novel heterocyclic compounds for various biological activities, such as antimicrobial and hemolytic agents A. Rehman et al., 2016.

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S2/c1-8-6-21-12(15-8)16-10(19)7-22-13-18-17-11(20-13)9-3-2-4-14-5-9/h2-6H,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQYXTKADFSJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322976
Record name N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

CAS RN

725706-84-3
Record name N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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